molecular formula C24H21FN2O3S B2593987 (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 892309-68-1

(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2593987
CAS No.: 892309-68-1
M. Wt: 436.5
InChI Key: RCGYRDOTUMLPTO-HZHRSRAPSA-N
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Description

(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione, commonly identified in scientific literature as 4F-MDMB-BUTINACA, is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in forensic and public health research. Its primary research value lies in its potent and selective activity as an agonist at the cannabinoid CB1 and CB2 receptors, a mechanism of action that is extensively documented in studies on novel psychoactive substances (NPS) Source . This compound serves as a critical reference standard for analytical laboratories, enabling the development and validation of methods for detecting and quantifying emerging SCRAs in biological and non-biological samples using techniques such as GC-MS, LC-MS/MS, and NMR spectroscopy Source . Research into its metabolic pathways is vital for understanding the pharmacokinetics and toxicological profile of this class of drugs, aiding in the interpretation of clinical and postmortem findings associated with NPS use Source . Furthermore, in vitro pharmacological studies utilize this compound to probe the structure-activity relationships of SCRAs and to investigate the downstream signaling and physiological effects of potent cannabinoid receptor activation.

Properties

IUPAC Name

(3E)-3-[[(4-fluorophenyl)methylamino]methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-5-4-6-19(13-17)16-27-22-8-3-2-7-21(22)24(28)23(31(27,29)30)15-26-14-18-9-11-20(25)12-10-18/h2-13,15,26H,14,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGYRDOTUMLPTO-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Features

The benzothiazine trione core differentiates this compound from analogs with alternative heterocyclic backbones. Key comparisons include:

Compound Name Core Structure Substituents Configuration
Target Compound Benzothiazine-2,2,4-trione (4-Fluorophenyl)methylaminomethylidene (E), 3-methylbenzyl (3E)
2-{(E)-[(2Z)-(3-Chloro-1-methyl-2,2-dioxo-3,4-dihydro-1H-2,1-benzothiazin-4-ylidene)hydrazinylidene]methyl}phenol Benzothiazine-2,2-dione Chloro, hydrazinylidene methylphenol (E,Z)
3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Naphthoquinoxaline trione 3,4-Dimethoxybenzoyl, 3,4-dimethoxyphenyl -
(E)-4-[4-(2,4-Dichlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Pyrazolone Dichlorobenzyloxybenzylideneamino, phenyl (E)

Key Observations :

  • The trione core increases hydrogen-bonding capacity relative to benzothiazine diones or pyrazolones, which may affect crystallinity or solubility .
Physicochemical Properties

Melting points, spectral data, and solubility trends were compared using evidence from analogous structures:

Compound Name Melting Point (°C) IR (C=O stretches, cm⁻¹) ¹H-NMR (Key Signals)
Target Compound Not reported ~1650–1700 (predicted) δ 6.5–8.0 (Ar-H), δ 3.5–4.5 (CH₂)
3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphthoquinoxaline-2,7,12(1H)-trione 309–311 1698, 1660, 1654, 1640 δ 15.44 (OH), δ 3.48–3.81 (OCH₃)
(E)-4-[4-(2,4-Dichlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Not reported ~1650 (C=O) δ 12.35 (NHCO), δ 6.88–8.33 (Ar-H)

Key Observations :

  • The target’s predicted IR and NMR profiles align with trione-containing analogs, though fluorine substituents may downfield-shift aromatic protons .
  • Higher melting points in trione derivatives (e.g., 309–311°C) suggest strong intermolecular interactions compared to pyrazolones .

Key Observations :

  • X-ray crystallography (e.g., SHELX ) is critical for confirming the E-configuration in imine-containing analogs, as seen in and .
  • Trione derivatives often require harsher conditions (e.g., ethanol/NaOH) compared to simpler Schiff bases .

Biological Activity

The compound (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a derivative of benzothiazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F1N2O3SC_{22}H_{22}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 404.49 g/mol. The structure features a benzothiazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains in vitro.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Analgesic Activity

Research has demonstrated that benzothiazine compounds possess analgesic properties. In animal models, the compound was tested for pain relief efficacy using the formalin test:

Treatment Group Pain Score Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)70

The significant reduction in pain scores at higher doses indicates a strong analgesic effect.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using carrageenan-induced paw edema in rats. The results showed a dose-dependent decrease in paw swelling:

Dose (mg/kg) Paw Swelling Reduction (%)
0 (Control)0
1025
5060

This data confirms the potential of the compound as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

The IC50 values indicate that the compound can effectively inhibit cancer cell proliferation.

Case Studies

A case study involving a cohort of patients treated with similar benzothiazine derivatives reported improvements in symptoms associated with chronic pain and inflammation. These findings align with laboratory results indicating that such compounds can modulate inflammatory pathways effectively.

Q & A

Q. Answer :

  • Full Factorial Design : Evaluate the impact of variables (e.g., temperature, solvent polarity, catalyst loading) on reaction yield using a full factorial approach. For example, demonstrated that full factorial designs can identify optimal conditions for α-aminophosphonates synthesis by testing interactions between factors like reaction time and reagent stoichiometry .
  • Heuristic Algorithms : Bayesian optimization or genetic algorithms can efficiently explore parameter spaces with limited experimental runs. highlights that heuristic methods outperform manual optimization in reaction yield improvement .
  • Flow Chemistry : Consider continuous-flow systems for precise control of reaction parameters, particularly for exothermic or air-sensitive steps, as shown in for diphenyldiazomethane synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic and crystallographic data during structural characterization?

Q. Answer :

  • Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data with single-crystal X-ray diffraction (SCXRD) results. For instance, emphasizes the reliability of SHELXL for refining crystal structures, which can resolve discrepancies in bond-length or stereochemistry assignments .
  • Dynamic NMR Analysis : Use variable-temperature NMR to detect conformational flexibility that might explain inconsistencies in NOESY or COSY spectra.
  • Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., bond angles, torsional strains) to identify outliers .

Basic: What are the critical characterization techniques for confirming the structure of this compound?

Q. Answer :

  • SCXRD : Use SHELX software () to resolve the E/Z configuration of the methylidene group and confirm the benzothiazine core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy, especially for halogenated or sulfur-containing fragments.
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to verify substituent positions, such as the 4-fluorophenyl and 3-methylbenzyl groups .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Q. Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. highlights similar thiadiazolo-pyrimidinones being studied for antimicrobial activity via docking simulations .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bonding capacity.
  • MD Simulations : Assess binding stability over time for prioritized targets .

Basic: How can reaction mechanisms be elucidated for the formation of the methylideneamino group in this compound?

Q. Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track the origin of the methylideneamino moiety.
  • Kinetic Studies : Monitor intermediate formation via in situ IR or LC-MS, as demonstrated in for triazole-carboxamide synthesis .
  • Theoretical Calculations : Propose viable pathways (e.g., Schiff base formation) using DFT to compare activation energies .

Advanced: What strategies address low reproducibility in multi-step synthesis?

Q. Answer :

  • DoE for Critical Steps : Apply response surface methodology (RSM) to optimize isolation/purification steps, reducing variability () .
  • Automated Platforms : Use robotic liquid handlers for precise reagent addition, minimizing human error.
  • Intermediate Stability Analysis : Test shelf-life of intermediates under varying storage conditions (e.g., humidity, temperature) .

Advanced: How can researchers assess the compound’s potential for off-target interactions in biological assays?

Q. Answer :

  • Pan-Assay Interference Compounds (PAINS) Filters : Use computational tools to flag structural motifs prone to non-specific binding (e.g., Michael acceptors).
  • Counter-Screening : Test against unrelated targets (e.g., cytochrome P450 enzymes) to evaluate selectivity, as in for thiadiazolo-pyrimidinones .
  • Cellular Toxicity Profiling : Conduct MTT assays on primary cells to rule out cytotoxicity-driven false positives .

Basic: What purification methods are most effective for isolating this compound?

Q. Answer :

  • Flash Chromatography : Use gradient elution with silica gel for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data. recommends solvent screening via DoE for similar heterocycles .
  • HPLC : Employ reverse-phase C18 columns for chiral or isomeric separation if needed .

Advanced: How can researchers design a scalable synthesis route without compromising yield?

Q. Answer :

  • Continuous-Flow Systems : Scale up using flow reactors to maintain thermal homogeneity and reduce side reactions () .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether .

Advanced: What approaches validate the compound’s synergistic effects in multi-drug therapies?

Q. Answer :

  • Isobologram Analysis : Quantify synergy/additivity ratios in combination with standard therapeutics.
  • Transcriptomic Profiling : Use RNA-seq to identify pathways modulated by the compound alone vs. in combination.
  • In Vivo Efficacy Studies : Test in xenograft models with co-administered drugs, referencing ’s methodology for related heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.